![molecular formula C17H17N5O2 B3011711 8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-45-4](/img/structure/B3011711.png)
8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as EI, is a novel chemical compound that has been extensively studied for its potential therapeutic applications. EI belongs to the class of imidazopurine derivatives and has been shown to exhibit significant pharmacological effects in various experimental models.
Scientific Research Applications
Neurological Health Modulation
The gut microbiome-derived metabolites, such as those related to 4-ethylphenol, have been implicated in modulating neurological health and function. Research suggests that these metabolites may influence conditions like autism by affecting anxiety phenotypes. Future research could explore interventions to reduce the flux of such metabolites from the gut into the body, potentially addressing neurological impacts .
Antitumor Activity
Imidazole derivatives, including those similar to the compound , have been synthesized and tested for their cytotoxic potency against human cancer cell lines. The structure-activity relationship of these compounds provides insights into their potential as antitumor agents. The most active derivatives have shown inhibitory effects on cervical and bladder cancer cell lines .
Antibacterial Activity
Substituents like 4-ethylphenyl have been incorporated into molecular structures to enhance antibacterial activity. This strategy is part of efforts to mitigate resistance against available antibiotic therapies. The compound’s derivatives could be explored for their efficacy against bacteria of clinical interest .
Synthesis Methodology Advancements
Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles in functional molecules used in everyday applications. The compound’s derivatives could contribute to the development of new synthetic methodologies, emphasizing functional group compatibility and substitution patterns .
Versatility in Medicine and Industry
Imidazole derivatives are known for their versatility, finding applications in medicine, synthetic chemistry, and industry. They play a pivotal role in the synthesis of biologically active molecules, such as drugs with anticancer, anti-inflammatory, and antimicrobial properties. The compound’s derivatives could be utilized in green chemistry and organometallic catalysis, extending their application as ionic liquids and N-heterocyclic carbenes .
Pharmacological Insights
Imidazole hybrids, including derivatives of the compound, have been studied for their pharmacological activities. Some derivatives have shown strong activity against various bacterial strains, indicating their potential as therapeutic agents. The compound’s derivatives could be further explored for their role in key enzymatic pathways and their effects on bacterial growth .
properties
IUPAC Name |
6-(4-ethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-4-11-5-7-12(8-6-11)22-10(2)9-21-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h5-9H,4H2,1-3H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCKIJFKHGTENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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